molecular formula C9H9F3O3Si B14329049 (Trifluorosilyl)methyl phenoxyacetate CAS No. 105798-38-7

(Trifluorosilyl)methyl phenoxyacetate

Cat. No.: B14329049
CAS No.: 105798-38-7
M. Wt: 250.25 g/mol
InChI Key: ITWXXXACAJCUDX-UHFFFAOYSA-N
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Description

(Trifluorosilyl)methyl phenoxyacetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilyl group attached to a methyl phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorosilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with a trifluorosilyl methylating agent. One common method is the reaction of phenoxyacetic acid with chloromethyltrifluorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Trifluorosilyl)methyl phenoxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(Trifluorosilyl)methyl phenoxyacetate has several scientific research applications:

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (Trifluorosilyl)methyl phenoxyacetate involves its interaction with molecular targets through the trifluorosilyl group. This group can form strong bonds with various atoms, leading to modifications in the structure and function of target molecules. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    (Trifluoromethyl)phenoxyacetate: Similar in structure but with a trifluoromethyl group instead of a trifluorosilyl group.

    (Trimethylsilyl)methyl phenoxyacetate: Contains a trimethylsilyl group instead of a trifluorosilyl group.

Uniqueness

(Trifluorosilyl)methyl phenoxyacetate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile reagents.

Properties

CAS No.

105798-38-7

Molecular Formula

C9H9F3O3Si

Molecular Weight

250.25 g/mol

IUPAC Name

trifluorosilylmethyl 2-phenoxyacetate

InChI

InChI=1S/C9H9F3O3Si/c10-16(11,12)7-15-9(13)6-14-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

ITWXXXACAJCUDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC[Si](F)(F)F

Origin of Product

United States

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